Monodemethylmethoxychlor
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Overview
Description
Monodemethylmethoxychlor is a derivative of methoxychlor, a synthetic organochlorine compound. Methoxychlor was widely used as an insecticide before being banned due to its environmental persistence and potential endocrine-disrupting effects . This compound is formed through the demethylation of methoxychlor and retains some of its parent compound’s properties.
Preparation Methods
Monodemethylmethoxychlor can be synthesized through the demethylation of methoxychlor. The process involves the use of specific enzymes, such as cytochrome P450 isoforms, which catalyze the O-demethylation reaction
Chemical Reactions Analysis
Monodemethylmethoxychlor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Monodemethylmethoxychlor is primarily used in scientific research to study the metabolic pathways and toxicological effects of methoxychlor and its derivatives. It serves as a model compound to investigate the role of cytochrome P450 enzymes in the metabolism of organochlorine pesticides . Additionally, it is used to study the endocrine-disrupting effects of methoxychlor metabolites on various biological systems .
Mechanism of Action
Monodemethylmethoxychlor exerts its effects through interactions with cytochrome P450 enzymes, particularly CYP3A4, CYP2C19, and CYP1A2 . These enzymes catalyze the O-demethylation of methoxychlor, converting it into this compound. The compound can then interact with estrogen receptors, leading to endocrine-disrupting effects . The molecular targets and pathways involved include the constitutive androstane receptor system and other nuclear receptors .
Comparison with Similar Compounds
Monodemethylmethoxychlor is similar to other methoxychlor metabolites, such as bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE) . These compounds share similar metabolic pathways and toxicological profiles. this compound is unique in its specific interactions with cytochrome P450 enzymes and its distinct metabolic products .
Properties
CAS No. |
28463-03-8 |
---|---|
Molecular Formula |
C15H13Cl3O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H13Cl3O2/c1-20-13-8-4-11(5-9-13)14(15(16,17)18)10-2-6-12(19)7-3-10/h2-9,14,19H,1H3 |
InChI Key |
BUZUQNXGKRJIJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
124042-16-6 28463-03-8 |
Synonyms |
1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane mono-hydroxy methoxychlor mono-hydroxy MXC mono-OH mono-OH-M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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